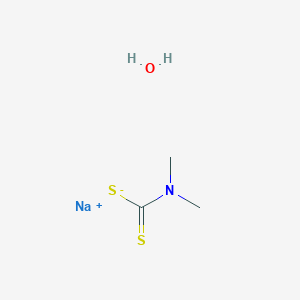
potassium;(4-methyl-2-oxochromen-7-yl) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “potassium;(4-methyl-2-oxochromen-7-yl) sulfate” is known as ®-3-hydroxybutyrylcarnitine. It is an O-hydroxybutyryl-L-carnitine in which the acyl group is specified as 3-hydroxybutyryl. This compound is a metabolite, meaning it is an intermediate or product resulting from metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-hydroxybutyrylcarnitine typically involves the esterification of 3-hydroxybutyric acid with L-carnitine. The reaction conditions often include the use of a suitable catalyst and solvent under controlled temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of ®-3-hydroxybutyrylcarnitine may involve biotechnological methods, such as microbial fermentation, where specific strains of bacteria or yeast are used to produce the compound. This method is preferred for its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
®-3-hydroxybutyrylcarnitine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Esterification: The carboxyl group can react with alcohols to form esters.
Hydrolysis: The ester bond can be hydrolyzed to yield the parent acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Oxidation: 3-oxobutyrylcarnitine
Reduction: ®-3-hydroxybutyrylcarnitine
Esterification: Various esters of 3-hydroxybutyric acid
Hydrolysis: 3-hydroxybutyric acid and L-carnitine
Scientific Research Applications
®-3-hydroxybutyrylcarnitine has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of metabolic pathways.
Biology: Investigated for its role in cellular metabolism and energy production.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of dietary supplements and as an additive in functional foods.
Mechanism of Action
The mechanism of action of ®-3-hydroxybutyrylcarnitine involves its role in the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, facilitating the conversion of fatty acids into acetyl-CoA, which enters the citric acid cycle to produce energy. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxybutyric acid
- L-carnitine
- Acetyl-L-carnitine
- Propionyl-L-carnitine
Uniqueness
®-3-hydroxybutyrylcarnitine is unique due to its specific role in fatty acid metabolism and its dual functionality as both a hydroxyl and carnitine derivative. This dual functionality allows it to participate in a variety of metabolic processes, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
potassium;(4-methyl-2-oxochromen-7-yl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S.K/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;/h2-5H,1H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOCSPXOODWGLJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














